molecular formula C12H16N2S B11803901 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine

Cat. No.: B11803901
M. Wt: 220.34 g/mol
InChI Key: OLCHWWVRAXEMFH-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a dihydropyrrol group and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Dihydropyrrol Group: This step involves the addition of a dihydropyrrol group to the pyridine ring, often through a cyclization reaction.

    Addition of the Isopropylthio Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the isopropylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: This compound lacks the isopropylthio group, making it less hydrophobic.

    2-(Isopropylthio)pyridine: This compound lacks the dihydropyrrol group, affecting its reactivity and biological activity.

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine is unique due to the presence of both the dihydropyrrol and isopropylthio groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C12H16N2S/c1-9(2)15-12-10(5-3-8-14-12)11-6-4-7-13-11/h3,5,8-9H,4,6-7H2,1-2H3

InChI Key

OLCHWWVRAXEMFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C2=NCCC2

Origin of Product

United States

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